molecular formula C31H36N2O4 B589929 N-Benzyl 6,7,8,9-Tetrahydro Carvedilol CAS No. 1329616-22-9

N-Benzyl 6,7,8,9-Tetrahydro Carvedilol

Katalognummer: B589929
CAS-Nummer: 1329616-22-9
Molekulargewicht: 500.639
InChI-Schlüssel: OKDXKHYNAUXFOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl 6,7,8,9-Tetrahydro Carvedilol, also known as N-Benzyl 6,7,8,9-Tetrahydro Carvedilol, is a useful research compound. Its molecular formula is C31H36N2O4 and its molecular weight is 500.639. The purity is usually 95%.
BenchChem offers high-quality N-Benzyl 6,7,8,9-Tetrahydro Carvedilol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl 6,7,8,9-Tetrahydro Carvedilol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[benzyl-[2-(2-methoxyphenoxy)ethyl]amino]-3-(6,7,8,9-tetrahydro-5H-carbazol-4-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O4/c1-35-28-15-7-8-16-29(28)36-19-18-33(20-23-10-3-2-4-11-23)21-24(34)22-37-30-17-9-14-27-31(30)25-12-5-6-13-26(25)32-27/h2-4,7-11,14-17,24,32,34H,5-6,12-13,18-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDXKHYNAUXFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN(CC2=CC=CC=C2)CC(COC3=CC=CC4=C3C5=C(N4)CCCC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747139
Record name 1-{Benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-[(2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329616-22-9
Record name 1-{Benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-[(2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Structural & Synthetic Analysis of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzyl 6,7,8,9-Tetrahydro Carvedilol (CAS: 66687-07-8) is a complex process-related impurity encountered during the synthesis of Carvedilol, specifically within the "N-Benzyl Protection Strategy."[1] This molecule represents a confluence of two distinct structural deviations: the saturation of the carbazole ring (tetrahydro-analog) and the benzylation of the secondary amine (synthetic intermediate state).[1]

For drug development professionals, this compound serves as a critical marker for the quality of the starting material (4-hydroxycarbazole) and the specificity of the alkylation process.[1] Its presence indicates a failure to remove tetrahydro-precursors prior to the coupling stage, creating a lipophilic impurity that is difficult to purge downstream.[1]

Chemical Identity & Structural Architecture[1]

Nomenclature and Identifiers
  • Chemical Name: 1-[Benzyl[2-(2-methoxyphenoxy)ethyl]amino]-3-[(2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy]propan-2-ol[1]

  • Common Name: N-Benzyl Tetrahydro Carvedilol[1]

  • CAS Number: 66687-07-8[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1]
  • Molecular Weight: 500.63 g/mol [1]

Structural Dissection

The molecule is an analog of the Carvedilol intermediate "Impurity C" (N-Benzyl Carvedilol).[2][3] It retains the core pharmacophore but exhibits specific deviations that alter its physicochemical profile.

Structural DomainDescriptionImpact on Properties
Tetrahydrocarbazole Moiety The A-ring of the carbazole system is saturated (cyclohexane-fused), while the B-ring (bearing the ether linkage) remains aromatic.[1]Increases conformational flexibility; reduces planarity compared to the fully aromatic carbazole; alters

-

stacking potential.[1]
N-Benzyl Group A benzyl group attached to the central nitrogen atom.[1]Significantly increases lipophilicity (LogP); abolishes hydrogen bond donor capability at the amine; sterically hinders receptor binding (inactive prodrug/intermediate form).
Linker Chain 2-Hydroxypropyl chain connecting the carbazole and amine.[1]Contains one chiral center (C2). The impurity typically exists as a racemate unless chiral resolution is performed on the precursor.
3D Conformational Logic

Unlike Carvedilol, which possesses a rigid, planar carbazole anchor, the 6,7,8,9-tetrahydro variant introduces a "puckered" half-chair conformation in the saturated ring.[1] This disrupts the flat topology required for optimal intercalation into the


-adrenergic receptor pocket, rendering this impurity pharmacologically distinct even if debenzylated.[1]

Synthetic Origin & Formation Mechanism[1][4]

The formation of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol is not a random degradation event but a direct consequence of upstream raw material impurities carried through the "Benzyl Protection" synthetic route.[1]

The "Benzyl Protection" Strategy

To prevent the formation of the "Bis-Carvedilol" impurity (Impurity B), manufacturers often react 4-(2,3-epoxypropoxy)carbazole with N-benzyl-2-(2-methoxyphenoxy)ethylamine rather than the free amine.[1] This forces a 1:1 stoichiometry. The resulting intermediate (N-Benzyl Carvedilol) is subsequently debenzylated via catalytic hydrogenation.[1][4]

Root Cause of the Tetrahydro Impurity

The impurity arises when the starting material, 4-hydroxycarbazole , is contaminated with 4-hydroxy-tetrahydrocarbazole .[1]

  • Precursor Synthesis: 4-Hydroxycarbazole is often synthesized from 1,3-cyclohexanedione and phenylhydrazine.[1] This yields a tetrahydro-intermediate (1,2,3,9-tetrahydrocarbazol-4-one) which must be aromatized (dehydrogenated).[1]

  • Incomplete Aromatization: If the dehydrogenation step is incomplete, 4-hydroxy-tetrahydrocarbazole remains.[1]

  • Parallel Reaction: This contaminant undergoes the same epichlorohydrin coupling and amine alkylation as the main product, yielding N-Benzyl 6,7,8,9-Tetrahydro Carvedilol .

Synthesis Workflow Visualization

The following diagram illustrates the parallel pathways generating the target intermediate and the tetrahydro impurity.

SynthesisPath RawMat Starting Material (Cyclohexanedione + Phenylhydrazine) TetraOne 1,2,3,9-Tetrahydrocarbazol-4-one RawMat->TetraOne Dehydro Dehydrogenation (Aromatization) TetraOne->Dehydro HydroxyCarb 4-Hydroxycarbazole (Target) Dehydro->HydroxyCarb Complete Reaction HydroxyTetra 4-Hydroxy-Tetrahydrocarbazole (Impurity) Dehydro->HydroxyTetra Incomplete (Leakage) EpoxyCarb Epoxy-Carbazole HydroxyCarb->EpoxyCarb Glycidyl Etherification EpoxyTetra Epoxy-Tetrahydrocarbazole HydroxyTetra->EpoxyTetra EpoxyStep + Epichlorohydrin NBenzylCarb N-Benzyl Carvedilol (Main Intermediate) EpoxyCarb->NBenzylCarb Ring Opening NBenzylTetra N-Benzyl 6,7,8,9-Tetrahydro Carvedilol (Target Impurity) EpoxyTetra->NBenzylTetra Ring Opening AmineStep + N-Benzyl Amine

Figure 1: Parallel synthesis pathways showing the origin of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol due to incomplete aromatization of the starting material.[1]

Analytical Characterization Protocols

To detect and quantify this impurity, researchers must utilize orthogonal analytical methods. The structural similarity to N-Benzyl Carvedilol requires high-resolution techniques.[1]

High-Performance Liquid Chromatography (HPLC)

Separation is achieved based on the slight difference in hydrophobicity caused by the saturated ring.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Phosphate buffer (pH 2.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 20% B to 80% B over 45 minutes.

  • Detection: UV at 240 nm and 285 nm.

  • Differentiation: The Tetrahydro impurity typically elutes after the N-Benzyl Carvedilol due to the non-planar, aliphatic nature of the tetrahydro ring interacting differently with the stationary phase, though relative retention times (RRT) must be established experimentally.

Mass Spectrometry (LC-MS)

Mass spectrometry provides the definitive identification.[1]

CompoundMolecular FormulaMonoisotopic Mass[M+H]+ m/z
N-Benzyl Carvedilol C

H

N

O

496.24497.25
N-Benzyl Tetrahydro Carvedilol C

H

N

O

500.27501.28
  • Diagnostic Shift: A mass shift of +4 Da relative to N-Benzyl Carvedilol confirms the presence of the tetrahydro ring (saturation of two double bonds adds 4 hydrogens).

Nuclear Magnetic Resonance (NMR)

NMR is required to confirm the regiochemistry of the saturation.

  • 1H NMR (DMSO-d6):

    • Aromatic Region (6.5 - 8.5 ppm): N-Benzyl Tetrahydro Carvedilol will show fewer aromatic protons compared to the fully aromatic analog.[1] Specifically, the protons on the carbazole A-ring (usually 4 protons) will be missing.

    • Aliphatic Region (1.5 - 3.0 ppm): New multiplets appear corresponding to the methylene groups (-CH2-) of the tetrahydrocarbazole ring (positions 6, 7, 8, 9).[1]

    • Benzyl Protons: A singlet or AB quartet around 3.6-3.8 ppm confirms the N-benzyl group is intact.[1]

Pharmacological & Regulatory Implications[1][6]

Impurity Classification

Under ICH Q3A(R2) guidelines, this compound is classified as a Process-Related Impurity .[1]

  • Control Strategy: Because it is an intermediate, it should theoretically be removed or converted. However, if it undergoes debenzylation, it converts to 6,7,8,9-Tetrahydro Carvedilol (USP Related Compound F) .

  • Limit: If the N-Benzyl form persists in the final drug substance, it is a "foreign" impurity.[1] If it converts, the limit applies to Compound F (typically NMT 0.15%).

Structure-Activity Relationship (SAR)

While N-Benzyl 6,7,8,9-Tetrahydro Carvedilol is not the active drug, its structural features suggest:

  • Receptor Binding: The bulky N-benzyl group likely prevents effective binding to

    
    /
    
    
    
    -adrenergic receptors, making it pharmacologically inactive but potentially toxicologically relevant.[1]
  • Solubility: The combination of the benzyl group and the aliphatic ring makes this molecule highly lipophilic, posing challenges for cleaning validation in manufacturing equipment.

References

  • European Patent Office. (2010). Process for the Preparation of Carvedilol (EP 1756057). Retrieved from [Link]

  • PubChem. (n.d.). 6,7,8,9-Tetrahydro Carvedilol Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol (Carvedilol USP Related Compound F)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol, a significant related compound of the widely used pharmaceutical agent, Carvedilol. In the context of pharmaceutical development and quality control, this compound is recognized as Carvedilol USP Related Compound F. A thorough understanding of its chemical characteristics is paramount for impurity profiling, stability studies, and the overall quality assurance of Carvedilol drug products.

Molecular Identity and Physicochemical Characteristics

N-Benzyl 6,7,8,9-Tetrahydro Carvedilol is a derivative of Carvedilol where the secondary amine is N-benzylated and the carbazole ring system is hydrogenated.

Molecular Structure:

Caption: Molecular Structure of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol.

Table 1: Core Physicochemical Data

PropertyValueSource/Method
IUPAC Name 1-[benzyl-[2-(2-methoxyphenoxy)ethyl]amino]-3-(6,7,8,9-tetrahydro-5H-carbazol-4-yloxy)propan-2-ol[1]
Synonym Carvedilol USP Related Compound F[2][3][4][5]
CAS Number 66687-07-8[1]
Molecular Formula C₃₁H₃₆N₂O₄[1]
Molecular Weight 500.63 g/mol [1]
Appearance Off-White Solid[6]
Melting Point 116-119°C[]
Solubility Freely soluble in Acetonitrile; Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO).[8][9]
pKa (Predicted) ~13.85 (for the carbazole NH)[6]
logP (Predicted) ~6.2[10]

Expert Insights: The introduction of the benzyl group significantly increases the lipophilicity (as indicated by the predicted logP) compared to Carvedilol. The hydrogenation of the carbazole ring reduces the aromaticity and planarity of that portion of the molecule, which can influence its binding characteristics and metabolic profile. The predicted pKa suggests that the carbazole nitrogen remains weakly acidic.

Synthesis and Formation

N-Benzyl 6,7,8,9-Tetrahydro Carvedilol is typically formed as an impurity during the synthesis of Carvedilol, particularly when N-benzylated intermediates are used to prevent the formation of dimeric impurities.[11] Its synthesis can be conceptualized as a two-step process from a common Carvedilol intermediate.

Synthetic Pathway:

synthesis_pathway cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Catalytic Hydrogenation Intermediate 1-(9H-carbazol-4-yloxy)-3- [[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (Carvedilol) N_Benzyl N-Benzyl Carvedilol Intermediate->N_Benzyl Benzyl Halide, Base (e.g., K2CO3) N_Benzyl_Tetrahydro N-Benzyl 6,7,8,9-Tetrahydro Carvedilol N_Benzyl->N_Benzyl_Tetrahydro H2, Pd/C or Ru/Al2O3 Solvent (e.g., Ethanol)

Caption: Proposed synthetic pathway for N-Benzyl 6,7,8,9-Tetrahydro Carvedilol.

Detailed Synthetic Protocol (Exemplary):

Step 1: Synthesis of N-Benzyl Carvedilol

This step is often performed to avoid the formation of "impurity B" (a dimeric by-product) in Carvedilol synthesis.[11]

  • Reactants: A mixture of 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol, 2-(2-methoxyphenoxy)-N-benzylethanamine, and a base such as potassium carbonate (K₂CO₃) are used.[11]

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is typically employed.[11]

  • Reaction Conditions: The mixture is heated to reflux for several hours (e.g., 6 hours).[11]

  • Work-up and Isolation: After cooling, the reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated to yield N-Benzyl Carvedilol.[11]

Step 2: Catalytic Hydrogenation of the Carbazole Ring

The aromatic carbazole moiety can be reduced to its tetrahydro derivative through catalytic hydrogenation.

  • Reactant: N-Benzyl Carvedilol.

  • Catalyst: A noble metal catalyst such as Palladium on carbon (Pd/C) or Ruthenium on alumina (Ru/Al₂O₃) is effective for the hydrogenation of carbazole systems.[12][13]

  • Solvent: An alcohol like ethanol is a suitable solvent for this reaction.

  • Reaction Conditions: The reaction is carried out under a hydrogen atmosphere at elevated temperature and pressure. The specific conditions (temperature, pressure, reaction time) would need to be optimized to achieve complete hydrogenation of the carbazole ring without affecting other functional groups. Studies on similar N-alkylcarbazoles suggest temperatures in the range of 120-190°C can be effective.[14][15]

  • Work-up and Isolation: After the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield N-Benzyl 6,7,8,9-Tetrahydro Carvedilol. Further purification may be achieved by recrystallization or chromatography.

Spectroscopic and Chromatographic Characterization

A suite of analytical techniques is essential for the unambiguous identification and quantification of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol.

Table 2: Analytical Characterization Methods

TechniqueExpected Observations and Rationale
High-Performance Liquid Chromatography (HPLC) A stability-indicating reversed-phase HPLC method is the primary tool for separating and quantifying this impurity from Carvedilol and other related substances. Gradient elution with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile, methanol) is typically employed.[11][16][17] Detection is commonly performed using a UV detector at wavelengths such as 220 nm and 240 nm.[2][16]
Mass Spectrometry (MS) Mass spectrometry, often coupled with HPLC (LC-MS), is used for the definitive identification of the compound by determining its molecular weight. The expected [M+H]⁺ ion would be at m/z 501.27. Fragmentation patterns can provide further structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are crucial for structural elucidation. Key expected signals in the ¹H NMR spectrum would include aromatic protons from the benzyl and methoxyphenoxy groups, aliphatic protons of the tetrahydrocarbazole ring, and the characteristic protons of the propanolamine chain. The absence of aromatic signals corresponding to the hydrogenated part of the carbazole ring would be a key indicator of successful synthesis.
Infrared (IR) Spectroscopy The IR spectrum would show characteristic absorption bands for the O-H stretch of the alcohol, N-H stretch of the carbazole (if not fully substituted), C-O stretches of the ethers, and aromatic C-H and C=C stretches from the remaining aromatic rings.

Analytical Workflow:

analytical_workflow Sample Bulk Drug or Formulation Sample HPLC RP-HPLC Separation (Stability-Indicating Method) Sample->HPLC UV_Detection UV Detection (Quantification) HPLC->UV_Detection Peak_Isolation Peak Isolation and Fraction Collection HPLC->Peak_Isolation Final_ID Definitive Identification and Structural Confirmation UV_Detection->Final_ID MS Mass Spectrometry (Molecular Weight) Peak_Isolation->MS NMR NMR Spectroscopy (Structural Elucidation) Peak_Isolation->NMR IR IR Spectroscopy (Functional Groups) Peak_Isolation->IR MS->Final_ID NMR->Final_ID IR->Final_ID

Caption: A typical analytical workflow for the identification and characterization of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol.

Chemical Stability and Degradation Profile

The stability of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol is a critical parameter, as its degradation can lead to the formation of other impurities. While specific forced degradation studies on this compound are not widely published, its stability can be inferred from studies on Carvedilol.[18][19]

Forced Degradation Studies (Predicted Behavior):

  • Acidic and Basic Hydrolysis: Carvedilol itself shows significant degradation under acidic and basic conditions.[][19] It is plausible that the ether linkages in N-Benzyl 6,7,8,9-Tetrahydro Carvedilol could be susceptible to hydrolysis under harsh pH conditions.

  • Oxidative Degradation: Carvedilol is known to be sensitive to oxidation.[8][18] The secondary alcohol and the electron-rich aromatic rings in the N-Benzyl tetrahydro derivative are potential sites for oxidative degradation.

  • Thermal Degradation: Carvedilol is relatively stable to heat, but degradation can occur at elevated temperatures.[20] The stability of the N-Benzyl tetrahydro derivative would need to be assessed through thermogravimetric analysis (TGA).

  • Photodegradation: Exposure to light can lead to the degradation of Carvedilol.[8] The chromophoric systems present in N-Benzyl 6,7,8,9-Tetrahydro Carvedilol suggest a potential for photosensitivity.

Expert Insights on Stability Testing: A comprehensive stability-indicating HPLC method is essential to separate the parent compound from any potential degradants formed under stress conditions.[14][16] The peak purity of the main compound should be monitored to ensure that no co-eluting impurities are present.

Conclusion

N-Benzyl 6,7,8,9-Tetrahydro Carvedilol (Carvedilol USP Related Compound F) is a key related substance in the manufacturing of Carvedilol. Its chemical properties, particularly its synthesis, characterization, and stability, are of utmost importance for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a foundational understanding of these properties, drawing upon available literature and expert scientific principles. Further experimental investigation is warranted to fully elucidate the specific physicochemical and degradation characteristics of this compound.

References

  • Patil, S. D., et al. (2019). Development and Validation of Stability-indicating High-Performance Liquid Chromatography Method for Estimation of Organic Impurities of Carvedilol from Bulk and its Dosage Form. Pharmaceutical Sciences, 25(4), 346-357.
  • ACS Publications. (2025). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2025). Method development and validation of Carvedilol and its impurities by RP-HPLC. Retrieved from [Link]

  • Reddy, K. T., et al. (2013). Synthesis and Characterization of Pharmacopeial Impurities of an Antihypertensive Drug, Carvedilol. Indian Journal of Heterocyclic Chemistry, 22(3), 237-242.
  • Taylor & Francis Online. (2009). LC and LC-MS Evaluation of Stress Degradation Behavior of Carvedilol. Retrieved from [Link]

  • MDPI. (2021). Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)-Based Hydrogen Storage Materials. Retrieved from [Link]

  • IJPAR. (2022). Method development and forced degradation studies of carvedilol by RP - HPLC. Retrieved from [Link]

  • MDPI. (2020). Recent Developments of Effective Catalysts for Hydrogen Storage Technology Using N-Ethylcarbazole. Retrieved from [Link]

  • Allmpus. (n.d.). CARVEDILOL USP RC F. Retrieved from [Link]

  • JOCPR. (n.d.). Development and validation of stability. Retrieved from [Link]

  • ResearchGate. (2025). Hydrogenation of N-propylcarbazole over supported ruthenium as a new prototype of liquid organic hydrogen carriers (LOHC). Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR Chemical Shifts (δ, ppm) of Carvedilol Form II in DMSO-d6.... Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of racemic carvedilol 8 (a) in CDCl3 at 298 K, (b).... Retrieved from [Link]

  • Web of Pharma. (2025). Carvedilol usp 2025. Retrieved from [Link]

  • USP. (2011). Carvedilol. Retrieved from [Link]

  • ResearchGate. (2025). Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)-Based Hydrogen Storage Materials. Retrieved from [Link]

  • K. M. Pharma Solution Private Limited. (n.d.). Carvedilol USP Related Compound F. Retrieved from [Link]

  • PubChem. (n.d.). 1-{benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-(9H-carbazol-4-yloxy)propan-2-ol. Retrieved from [Link]

  • Axios Research. (n.d.). Carvedilol USP Related Compound F. Retrieved from [Link]

  • Pharmace Research Laboratory. (n.d.). Carvedilol USP Related Compound F. Retrieved from [Link]

  • ChemistrySelect. (n.d.). Solubility and Stability of Carvedilol in Deep Eutectic Solvents: A Step Towards a Sustainable Pharmaceutical Formulation in the. Retrieved from [Link]

  • PubChem. (n.d.). Carvedilol. Retrieved from [Link]

Sources

Distinguishing Closely Related Carvedilol Species: A Technical Guide to Differentiating Carvedilol Impurity C and N-Benzyl Tetrahydro Carvedilol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the precise identification and control of impurities are paramount to ensuring drug safety and efficacy. Carvedilol, a non-selective beta/alpha-1 blocker, is a widely used medication for treating hypertension and heart failure. During its synthesis, a number of process-related impurities and degradation products can emerge. Among these, Carvedilol Impurity C, also known as N-Benzyl Carvedilol, is a well-documented pharmacopoeial impurity.[1] This guide provides an in-depth technical analysis of the key differences between Carvedilol Impurity C and a structurally similar compound, N-Benzyl Tetrahydro Carvedilol. This document is intended for researchers, analytical scientists, and drug development professionals, offering insights into the structural nuances, synthetic origins, and analytical strategies for unambiguous differentiation.

The core structural distinction lies in the degree of saturation of the carbazole ring system. While Carvedilol Impurity C possesses a fully aromatic carbazole moiety, N-Benzyl Tetrahydro Carvedilol features a partially hydrogenated carbazole ring. This seemingly subtle difference has significant implications for their physicochemical properties and, consequently, the analytical methodologies required for their resolution and identification.

Structural Elucidation and Physicochemical Properties

A foundational understanding of the molecular architecture of these two compounds is critical for their differentiation.

  • Carvedilol Impurity C (N-Benzyl Carvedilol): This molecule retains the core structure of Carvedilol but with a benzyl group attached to the secondary amine. Its chemical name is (2RS)-1-[Benzyl[2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol.[2]

  • N-Benzyl Tetrahydro Carvedilol: This compound is structurally analogous to Impurity C, with the key difference being the saturation of one of the aromatic rings in the carbazole nucleus. Its formal name is 1-[benzyl-[2-(2-methoxyphenoxy)ethyl]amino]-3-(6,7,8,9-tetrahydro-5H-carbazol-4-yloxy)propan-2-ol.[3]

The presence of the aromatic carbazole system in Impurity C results in a planar, rigid structure, which influences its chromatographic behavior and spectroscopic profile. In contrast, the tetrahydrocarbazole moiety in N-Benzyl Tetrahydro Carvedilol introduces a degree of conformational flexibility.

Table 1: Core Physicochemical Properties

PropertyCarvedilol Impurity C (N-Benzyl Carvedilol)N-Benzyl Tetrahydro Carvedilol
CAS Number 72955-94-31329616-22-9
Molecular Formula C₃₁H₃₂N₂O₄C₃₁H₃₆N₂O₄
Molecular Weight 496.6 g/mol 500.63 g/mol
Key Structural Feature Aromatic Carbazole Ring SystemPartially Saturated (Tetrahydro) Carbazole Ring System

Synthetic Origins and Formation Pathways

The context in which these compounds arise is a crucial aspect of their differentiation.

Carvedilol Impurity C: A Process-Related Impurity

Carvedilol Impurity C is a known process-related impurity in the synthesis of Carvedilol.[1] One synthetic strategy for Carvedilol involves the use of a benzyl group as a protecting group for the secondary amine of the side chain. This is often done to prevent the formation of other impurities, such as the bis-impurity (Carvedilol Impurity B).[1] The final step in this synthetic route is the debenzylation of N-Benzyl Carvedilol to yield the active pharmaceutical ingredient (API). However, if this debenzylation reaction is incomplete, residual N-Benzyl Carvedilol will be present in the final product as Impurity C.

Synthesis of Carvedilol Impurity C Carbazole_Epoxy 4-(oxiran-2-ylmethoxy)- 9H-carbazole Impurity_C Carvedilol Impurity C (N-Benzyl Carvedilol) Carbazole_Epoxy->Impurity_C Coupling Benzylated_Amine N-benzyl-2-(2-methoxy phenoxy)ethanamine Benzylated_Amine->Impurity_C Carvedilol Carvedilol Impurity_C->Carvedilol Debenzylation (e.g., Pd/C, H₂)

Synthetic pathway leading to Carvedilol Impurity C.
N-Benzyl Tetrahydro Carvedilol: An Impurity from Starting Materials

The genesis of N-Benzyl Tetrahydro Carvedilol is likely tied to the purity of the starting materials used in the synthesis of the carbazole moiety. The synthesis of 4-hydroxycarbazole, a key precursor, can start from 1,2,3,9-tetrahydrocarbazole-4-one. If the subsequent aromatization step is incomplete, or if the starting material contains saturated analogs, a tetrahydrocarbazole species can be carried through the synthetic sequence, ultimately leading to the formation of N-Benzyl Tetrahydro Carvedilol.

Formation of N-Benzyl Tetrahydro Carvedilol Tetrahydrocarbazolone 1,2,3,9-tetrahydro carbazole-4-one Tetrahydro_Epoxy Tetrahydro-4-(oxiran-2-ylmethoxy) -9H-carbazole Tetrahydrocarbazolone->Tetrahydro_Epoxy Multi-step synthesis N_Benzyl_Tetrahydro N-Benzyl Tetrahydro Carvedilol Tetrahydro_Epoxy->N_Benzyl_Tetrahydro Coupling Benzylated_Amine N-benzyl-2-(2-methoxy phenoxy)ethanamine Benzylated_Amine->N_Benzyl_Tetrahydro

Plausible formation pathway for N-Benzyl Tetrahydro Carvedilol.

Analytical Differentiation Strategies

A multi-pronged analytical approach is essential for the robust differentiation of these two closely related compounds.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the cornerstone for separating Carvedilol and its impurities. The difference in polarity and planarity between the aromatic carbazole of Impurity C and the more aliphatic tetrahydrocarbazole of N-Benzyl Tetrahydro Carvedilol can be exploited for their separation.

  • Expected Elution Profile: In a typical reverse-phase system (e.g., C18 column with a methanol/acetonitrile and water/buffer mobile phase), the more hydrophobic compound will have a longer retention time. The aromatic carbazole ring system in Impurity C is more planar and has a larger pi-electron system compared to the tetrahydrocarbazole moiety. This can lead to stronger pi-pi interactions with phenyl-based stationary phases or different hydrophobic interactions with C18 phases. Generally, increased aromaticity leads to longer retention times in reversed-phase HPLC.[4] Therefore, Carvedilol Impurity C is expected to have a longer retention time than N-Benzyl Tetrahydro Carvedilol .

Protocol: Exemplar HPLC Method for Impurity Profiling

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-35 min: 70% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 240 nm.

  • Injection Volume: 10 µL.

This is a general-purpose gradient method; optimization will be required for baseline separation of all impurities.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides definitive information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.

  • Molecular Ion: The most straightforward differentiation is the molecular weight. Carvedilol Impurity C will exhibit a molecular ion [M+H]⁺ at m/z 497.6, while N-Benzyl Tetrahydro Carvedilol will show a molecular ion [M+H]⁺ at m/z 501.6. This 4-mass unit difference, corresponding to the four additional hydrogen atoms, is a conclusive differentiator.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can reveal structural differences through fragmentation patterns. A key fragmentation pathway for both molecules is the cleavage of the benzyl group, resulting in a loss of 91 Da (C₇H₇). Another significant fragmentation is the cleavage of the side chain. The fragmentation of the carbazole versus the tetrahydrocarbazole ring will also differ, with the latter potentially showing losses of alkyl fragments from the saturated ring.

Table 2: Predicted Mass Spectrometric Data

ParameterCarvedilol Impurity C (N-Benzyl Carvedilol)N-Benzyl Tetrahydro Carvedilol
[M+H]⁺ (m/z) 497.6501.6
Key Fragmentation (Losses) - C₇H₇ (91 Da) - Benzyl group- C₉H₁₂NO₂ (182 Da) - Side chain- C₇H₇ (91 Da) - Benzyl group- C₉H₁₂NO₂ (182 Da) - Side chain- Potential losses from the saturated ring
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of the proton and carbon skeletons.

  • ¹H NMR Spectroscopy:

    • Aromatic Region: This region will show the most significant differences. Carvedilol Impurity C will display a complex set of signals corresponding to the protons of the fully aromatic carbazole ring system (typically in the 7.0-8.5 ppm range). N-Benzyl Tetrahydro Carvedilol will have fewer aromatic protons from the carbazole moiety and will exhibit characteristic aliphatic proton signals (typically broad multiplets in the 1.5-3.0 ppm range) corresponding to the -CH₂- groups of the saturated ring.

    • Benzyl Group: Both compounds will show signals for the benzyl group protons (a singlet for the benzylic -CH₂- and multiplets for the phenyl ring).

    • Side Chain: The proton signals for the propan-2-ol and ethoxy-phenoxy moieties will be similar for both compounds.

  • ¹³C NMR Spectroscopy:

    • Aromatic vs. Aliphatic Carbons: Carvedilol Impurity C will have a greater number of signals in the aromatic region (typically 110-150 ppm) corresponding to the carbazole carbons. N-Benzyl Tetrahydro Carvedilol will have fewer aromatic carbon signals from the carbazole ring and will show distinct signals in the aliphatic region (typically 20-40 ppm) for the saturated carbons of the tetrahydrocarbazole ring.

Table 3: Predicted ¹H and ¹³C NMR Differentiating Features

Spectroscopic RegionCarvedilol Impurity C (N-Benzyl Carvedilol)N-Benzyl Tetrahydro Carvedilol
¹H NMR (Aromatic) Multiple signals for the 8 protons of the aromatic carbazole ring.Fewer signals in the aromatic region from the carbazole moiety.
¹H NMR (Aliphatic) No signals corresponding to a saturated carbazole ring.Characteristic signals for the 8 protons of the saturated ring of the tetrahydrocarbazole moiety.
¹³C NMR (Aromatic) Signals for all aromatic carbons of the carbazole ring.Fewer aromatic carbon signals from the carbazole moiety.
¹³C NMR (Aliphatic) No signals for saturated carbazole carbons.Distinct signals for the 4 sp³-hybridized carbons of the tetrahydrocarbazole ring.

Conclusion

The effective differentiation of Carvedilol Impurity C and N-Benzyl Tetrahydro Carvedilol hinges on a comprehensive analytical strategy that leverages their inherent structural differences. While both are N-benzylated derivatives of Carvedilol-like structures, the saturation state of the carbazole ring is the critical distinguishing feature. This guide has outlined how this structural variance translates into predictable differences in chromatographic retention, mass-to-charge ratios, and NMR spectral patterns. For professionals in drug development and quality control, a thorough understanding of the synthetic pathways and the application of orthogonal analytical techniques such as HPLC, MS, and NMR is indispensable for the accurate identification and control of these and other related substances, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

  • SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL - Connect Journals. Available at: [Link]

  • Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF CARVEDILOL - Patent 1756057 - EPO. Available at: [Link]

  • Synthesis of impurity A in Carvedilol: a β-adrenergic receptor. Available at: [Link]

  • Carvedilol EP Impurity C | CAS No- 72955-94-3. GLP Pharma Standards. Available at: [Link]

  • Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase - PMC. Available at: [Link]

  • A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor - Der Pharma Chemica. Available at: [Link]

  • US20060167077A1 - Process for preparation of carvedilol - Google Patents.

Sources

N-Benzyl 6,7,8,9-Tetrahydro Carvedilol MSDS and safety data

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical reference for N-Benzyl 6,7,8,9-Tetrahydro Carvedilol , a specific impurity and structural analogue encountered during the synthesis and stability profiling of the antihypertensive drug Carvedilol.

Notice of Data Scarcity: As a specific process impurity/intermediate, this compound does not possess a standardized, public 100-page MSDS like high-volume commercial chemicals. This guide synthesizes available data from structural analogues (Carvedilol, N-Benzyl Carvedilol) and applies Structure-Activity Relationship (SAR) principles to establish a predictive safety and handling framework.

Impurity Profiling, Safety Assessment, and Handling Protocols[1]

Chemical Identity & Structural Context

This compound is a "double-modified" analogue of Carvedilol. It features two distinct structural deviations from the Active Pharmaceutical Ingredient (API):

  • Tetrahydro-modification: The carbazole ring is partially saturated (6,7,8,9-tetrahydro), altering its aromaticity and planarity.

  • N-Benzyl Protection: The secondary amine is substituted with a benzyl group, typically a remnant of a protecting group strategy or a specific synthetic byproduct.

ParameterTechnical Detail
Chemical Name 1-[Benzyl-[2-(2-methoxyphenoxy)ethyl]amino]-3-(6,7,8,9-tetrahydro-5H-carbazol-4-yloxy)propan-2-ol
Molecular Formula C31H36N2O4
Molecular Weight ~500.63 g/mol
Role Synthetic Intermediate / Process Impurity / Reference Standard
Solubility Low water solubility; Soluble in DMSO, Methanol, Dichloromethane
Parent API Carvedilol (Non-selective beta/alpha-1 blocker)
Key Structural Feature Presence of a lipophilic benzyl group and a non-aromatic cyclohexene ring fused to the indole moiety.[1][2][3]
Origin & Synthesis Pathway (Impurity Formation)

Understanding the origin of this impurity is critical for process control. It typically arises via two pathways:

  • Starting Material Contamination: Use of 4-hydroxy-6,7,8,9-tetrahydrocarbazole instead of 4-hydroxycarbazole.

  • Incomplete Deprotection: Failure to remove the N-Benzyl protecting group during the final hydrogenation step (if a convergent synthesis using benzyl protection is employed).

Figure 1: Impurity Genesis Pathway

The following diagram illustrates the likely synthetic entry point for this impurity.

ImpurityOrigin SM1 4-Hydroxy-6,7,8,9- tetrahydrocarbazole (Contaminant) Intermediate Tetrahydro-Carbazole Epoxide Intermediate SM1->Intermediate Alkylation Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Product N-Benzyl 6,7,8,9- Tetrahydro Carvedilol (Target Impurity) Intermediate->Product Ring Opening (Coupling) Amine N-Benzyl-2-(2-methoxyphenoxy) ethylamine Amine->Product

Caption: Synthesis pathway showing the convergence of the tetrahydro-carbazole precursor and the benzyl-protected amine.

Predictive Safety Assessment (Toxicological Risk)

Since specific toxicological data is absent, we apply Read-Across from Carvedilol and N-Benzyl Carvedilol.

3.1 Hazard Classification (GHS - Predicted)

Based on the high potency of the parent compound (Carvedilol) and the lipophilicity added by the benzyl group, this compound must be treated as a High Potency substance.

  • Acute Toxicity (Oral): Category 3 or 4 (Toxic/Harmful if swallowed).

  • Target Organ Toxicity (Cardiovascular): Category 1 or 2. Rationale: The pharmacophore for beta-blocking activity is largely intact, though the "tetrahydro" modification may alter binding affinity.

  • Reproductive Toxicity: Suspected (Category 2). Based on beta-blocker class effects.

  • Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).[4][5]

3.2 Occupational Exposure Banding (OEB)
  • Parent API (Carvedilol) OEL: ~10–50 µg/m³.

  • Impurity Assessment: Impurities are generally handled as if they are more potent than the API until proven otherwise.

  • Assigned OEB: Band 4 (1 – 10 µg/m³) .

  • Handling Level: Containment required. Open bench handling is prohibited for powders.[6]

Handling & Containment Protocols

Core Directive: Treat as a Potent Compound. Do not rely on standard fume hoods for powder manipulation.

4.1 Engineering Controls
  • Powder Handling: Must be performed in a HEPA-filtered Isolator or a Class II Biosafety Cabinet (BSC) with a closed-transfer port.

  • Solution Handling: Fume hood is acceptable only after the powder is fully dissolved.

  • Pressure Cascade: The lab room should maintain negative pressure relative to the corridor (-15 Pa).

4.2 Personal Protective Equipment (PPE)[7]
  • Respiratory: Powered Air Purifying Respirator (PAPR) if working outside an isolator; N95/P3 minimum for in-hood work.

  • Dermal: Double nitrile gloves (tested for permeation). Tyvek® sleeves or lab coat with elastic cuffs.

  • Ocular: Safety goggles (face shield if splash risk exists).

Figure 2: Handling Decision Logic

Use this workflow to determine the required containment level.

SafetyLogic Start Start: Handling N-Benzyl Tetrahydro Carvedilol State Physical State? Start->State Powder Dry Powder / Solid State->Powder Solution Solution / Oil State->Solution Isolator REQUIRED: Barrier Isolator or Glovebox Powder->Isolator High Dust Risk Hood Standard Fume Hood (Face Velocity > 0.5 m/s) Solution->Hood Low Dust Risk PPE_High PPE: Double Gloves + PAPR (If breach risk) Isolator->PPE_High PPE_Std PPE: Nitrile Gloves + Goggles Hood->PPE_Std

Caption: Decision tree for selecting engineering controls based on physical state.

Analytical Detection (HPLC/LC-MS)

Researchers isolating this impurity often struggle with separation from the parent API due to structural similarity.

  • Detection Challenge: The tetrahydro ring reduces UV absorbance at specific wavelengths compared to the fully aromatic carbazole of Carvedilol.

  • Recommended Method: Reverse Phase HPLC with Mass Spectrometry (LC-MS/MS).

Protocol Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • MS Detection: Positive Electrospray Ionization (ESI+).

    • Parent Carvedilol [M+H]+: ~407.2 m/z

    • N-Benzyl Carvedilol [M+H]+: ~497.2 m/z

    • N-Benzyl Tetrahydro Carvedilol [M+H]+:~501.3 m/z (Key identifier: +4 mass units vs N-Benzyl Carvedilol due to tetrahydro ring).

Emergency Response Data (Simulated MSDS)
ScenarioAction Protocol
Inhalation IMMEDIATE: Move to fresh air. If breathing is difficult, give oxygen. This compound may cause bradycardia (slow heart rate) or bronchospasm due to beta-blockade potential. Call a physician immediately.
Skin Contact Wash with polyethylene glycol (PEG 400) or copious soap and water. Lipophilic nature makes water-only washing less effective.
Eye Contact Rinse cautiously with water for 15 minutes.[8] Remove contact lenses.
Spill Cleanup Do not dry sweep. Wet the powder with a mist of water/methanol to prevent dust generation. Use a HEPA vacuum or wet-wipe method. Treat waste as hazardous pharmaceutical waste (Incineration).
Fire Fighting Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO). Use dry chemical, CO2, or foam.
References
  • LGC Standards. (2024). N-Benzyl 6,7,8,9-Tetrahydro Carvedilol Reference Standard. Retrieved from

  • PubChem. (2024). 6,7,8,9-Tetrahydro Carvedilol (Compound Summary). National Library of Medicine. Retrieved from

  • SafeBridge Consultants. (2023).
  • European Pharmacopoeia (Ph. Eur.). Carvedilol Monograph 1745: Impurity Profiling.[1] (Note: Lists standard impurities A-E; Tetrahydro variants are non-pharmacopeial process impurities).

  • Merck/Sigma-Aldrich. (2024). MSDS for Carvedilol Related Compound C (N-Benzyl Carvedilol). Used for Read-Across toxicity assessment.

Sources

Methodological & Application

Technical Application Note: Isolation and Purification of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists requiring high-purity isolation of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol . This compound is a critical process-related impurity and reference standard, often arising during the synthesis of Carvedilol when using tetrahydrocarbazole intermediates or during incomplete debenzylation/over-reduction sequences.[1]

Abstract & Scientific Rationale

N-Benzyl 6,7,8,9-Tetrahydro Carvedilol is a lipophilic impurity structurally related to the beta-blocker Carvedilol.[1] Its presence typically indicates one of two synthetic anomalies:

  • Starting Material Variance: The use of 1,2,3,9-tetrahydrocarbazol-4-one (instead of 4-hydroxycarbazole) without subsequent aromatization.[1]

  • Over-Reduction: Catalytic hydrogenation conditions intended to remove the N-benzyl protecting group may inadvertently reduce the carbazole ring if specific catalysts (e.g., PtO₂) or high pressures are employed.[1]

Isolating this compound from a bulk Carvedilol API mixture is inefficient due to its low abundance (<0.1%).[1] Therefore, this protocol adopts a Rational Synthesis & Isolation approach: we generate a crude mixture enriched with the target compound and then apply a rigorous chromatographic isolation strategy.[1] This ensures sufficient quantity (mg to g scale) for structural elucidation and toxicological qualification.[1]

Chemical Structure Analysis[1][2][3]
  • Lipophilicity: The N-benzyl group and the saturated cyclohexyl ring (tetrahydro moiety) significantly increase logP compared to Carvedilol.[1] This necessitates a high-strength organic eluent in Reverse Phase HPLC.[1]

  • Basicity: The tertiary amine (N-benzyl) allows for pH-modulated retention; however, acidic modifiers are preferred to improve peak shape.[1]

Generation of Crude Enriched Material

Note: If you already possess a crude mixture, proceed to Section 3.

To isolate this specific impurity efficiently, it is best synthesized directly using a "convergent" route that mimics the impurity's formation pathway.[1]

Reaction Scheme:

  • Precursor A: 4-(2,3-epoxypropoxy)-6,7,8,9-tetrahydrocarbazole.[1]

  • Precursor B: N-Benzyl-2-(2-methoxyphenoxy)ethylamine.[1][2][3]

  • Conditions: Reflux in Isopropyl Alcohol (IPA) or Toluene with catalytic base.[1]

Workflow Diagram (Synthesis to Isolation):

IsolationWorkflow Start Start: Crude Reaction Mixture Extract 1. Liquid-Liquid Extraction (Removal of salts/polar byproducts) Start->Extract EtOAc/Water Flash 2. Flash Chromatography (Silica Gel, Normal Phase) Target: Remove unreacted amine Extract->Flash Organic Layer Prep 3. Prep-HPLC (C18, Reverse Phase) Target: Isolate >98% Purity Flash->Prep Enriched Fraction Dry 4. Lyophilization/Crystallization Final Product Form Prep->Dry Pure Fractions

Figure 1: Strategic workflow for the isolation of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol from crude synthetic matrix.

Isolation Protocol

Step 1: Liquid-Liquid Extraction (Primary Cleanup)

Objective: Remove inorganic salts and highly polar degradation products.[1]

  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Wash: Wash the organic phase twice with Water (1:1 volume ratio) to remove inorganic bases (e.g., K₂CO₃).

  • Brine Wash: Wash once with saturated NaCl solution.[1]

  • Drying: Dry the organic layer over Anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (Rotavap) at 40°C.

Step 2: Flash Column Chromatography (Enrichment)

Objective: Separate the target molecule from unreacted starting materials (specifically the lipophilic N-benzyl amine). Stationary Phase: Silica Gel (230-400 mesh).[1]

ParameterCondition
Column Load 1:50 (Sample : Silica)
Mobile Phase A Hexane (or Heptane)
Mobile Phase B Ethyl Acetate
Gradient 0-20% B (10 min), 20-50% B (30 min)
Detection UV 254 nm
  • Observation: The target compound is less polar than Carvedilol but more polar than the bis-alkylated impurities.[1] Expect elution in the mid-polarity region (approx. 30-40% EtOAc).[1]

  • Action: Collect fractions containing the major spot (TLC R_f ~ 0.4 in 1:1 Hex/EtOAc). Concentrate to yield a yellow oil/foam.[1]

Step 3: Preparative HPLC (Final Purification)

Objective: Isolate the target to >98% purity, separating it from the aromatic Carvedilol analog and des-benzyl derivatives.

System Setup:

  • Column: C18 (Octadecylsilane), 5 µm, 21.2 x 150 mm (e.g., Waters XBridge or Phenomenex Luna).

  • Flow Rate: 15-20 mL/min.

  • Wavelength: 240 nm (Carbazole absorption) and 285 nm.[1]

Gradient Table:

Time (min)% Solvent A (0.1% Formic Acid in Water)% Solvent B (Acetonitrile)Phase Description
0.06040Equilibration
2.06040Injection Hold
20.01090Linear Gradient
25.0595Wash (Elution of Target)
26.06040Re-equilibration

Operational Notes:

  • Retention: Due to the "Tetrahydro" and "Benzyl" groups, this molecule is highly hydrophobic .[1] It will elute late in the gradient (typically >80% ACN).[1]

  • Fraction Collection: Trigger collection based on UV threshold.[1] The target peak should be the major peak eluting around 22-24 minutes under these conditions.[1]

  • Post-Processing: Pool pure fractions. Remove Acetonitrile via rotary evaporation (bath < 40°C).[1] Lyophilize the remaining aqueous phase to obtain the Formate salt (if Formic acid was used) or free base (if treated with NaHCO₃ and extracted).[1]

Characterization & Validation

To certify the isolate as N-Benzyl 6,7,8,9-Tetrahydro Carvedilol , the following spectral features must be confirmed.

Mass Spectrometry (ESI+)[1]
  • Expected [M+H]⁺: m/z 501.3

  • Key Fragments: Loss of benzyl group (91 Da) and cleavage at the ether linkage.[1]

1H-NMR (400 MHz, DMSO-d6) Key Signals
  • Tetrahydro Ring: Look for multiplet signals in the aliphatic region (approx.[1] 1.7 - 2.7 ppm) corresponding to the 4 methylene groups of the cyclohexene ring fused to the indole.[1] This distinguishes it from the aromatic protons of standard Carvedilol.[1]

  • N-Benzyl: A singlet or AB quartet around 3.6 - 4.0 ppm (2H) and a multiplet at 7.2 - 7.4 ppm (5H, aromatic).[1]

  • Carbazole NH: Broad singlet around 10.8 ppm (indole NH).[1]

Structural Validation Diagram:

StructureLogic Target Target: N-Benzyl 6,7,8,9-Tetrahydro Carvedilol Feature1 Tetrahydrocarbazole Moiety (Aliphatic signals 1.7-2.7 ppm) Target->Feature1 Distinguishes from Carvedilol Feature2 N-Benzyl Group (Increases Lipophilicity/RT) Target->Feature2 Distinguishes from Des-benzyl Feature3 Propanolamine Linker (Chiral Center) Target->Feature3 Core Pharmacophore

Figure 2: Structural features required for analytical validation of the isolated compound.

References

  • European Patent Office. (2007).[1] Process for the preparation of carvedilol. EP1756057B1.[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 71752441, 6,7,8,9-Tetrahydro Carvedilol. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolution of Carvedilol & N-Benzyl Tetrahydro Carvedilol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: RES-CV-009 Subject: Optimization of Chromatographic Resolution between Carvedilol and N-Benzyl 6,7,8,9-Tetrahydro Carvedilol

Executive Summary & Chemical Context

This guide addresses the separation of Carvedilol (Parent) from its lipophilic impurity, N-Benzyl 6,7,8,9-Tetrahydro Carvedilol .

The Core Challenge: Unlike standard enantiomeric separations or minor degradation products, these two molecules possess vastly different hydrophobicity profiles.

  • Carvedilol is a secondary amine with a planar carbazole ring.

  • N-Benzyl Tetrahydro Carvedilol is a tertiary amine with a benzyl group and a partially saturated (non-planar) carbazole ring.

Implication: The N-Benzyl Tetrahydro analog is significantly more lipophilic (LogP > 6.0 estimated) than Carvedilol (LogP ~4.2). The resolution challenge is rarely "co-elution" in the traditional sense; rather, it is elution efficiency . The impurity often elutes extremely late, causing broad peaks, carryover into subsequent injections, or "ghost peaks" that mimic co-elution in isocratic runs.

ParameterCarvedilol (Parent)N-Benzyl Tetrahydro Carvedilol (Impurity)Impact on Separation
Structure Secondary Amine, Aromatic CarbazoleTertiary Amine, Benzyl group, Sat. RingImpurity is bulkier and more hydrophobic.
pKa (Amine) ~7.8 (Secondary)~7.0–7.5 (Tertiary)Both are ionized at acidic pH.
Hydrophobicity High (LogP ~4.2)Very High (LogP > 6.0)Critical: Impurity requires high % organic to elute.
Shape Planar (Carbazole)Buckled/Twisted (Tetrahydro)Shape selectivity (steric) is a secondary separation lever.
Troubleshooting Guide (Q&A)
Q1: The impurity peak is extremely broad or not eluting within the run time. How do I fix this?

Diagnosis: You are likely using an isocratic method or a gradient that does not reach a high enough organic strength (Strong Solvent). Solution:

  • Switch to Gradient Elution: Isocratic methods suitable for Carvedilol will retain the N-Benzyl Tetrahydro impurity indefinitely.

  • Increase Final Organic Strength: The gradient must ramp to at least 90-95% Acetonitrile or Methanol and hold for 3–5 minutes.

  • Column Choice: Switch to a C8 or Cyanopropyl (CN) phase if C18 retention is too strong. These phases provide less hydrophobic retention while maintaining selectivity.

Q2: I see "Ghost Peaks" in my blank injections or early in the next chromatogram.

Diagnosis: This is "Carryover." The N-Benzyl Tetrahydro impurity from the previous injection is eluting during the equilibration phase of the current injection. Solution:

  • Needle Wash: Implement a strong needle wash (e.g., 90:10 Acetonitrile:Water + 0.1% Formic Acid).

  • Extend Gradient Hold: Ensure the high-organic wash step at the end of the gradient is long enough (at least 5 column volumes).

  • Run a Blank: Always run a blank injection after high-concentration samples to verify column cleanliness.

Q3: The resolution between the impurity and Carvedilol is fine, but the impurity tails significantly.

Diagnosis: Silanol interactions. The tertiary amine in the N-Benzyl group is interacting with residual silanols on the silica surface. Solution:

  • Add a Modifier: Add Triethylamine (TEA) (0.1% v/v) to the mobile phase (if using pH > 7) or ensure adequate ionic strength with buffer (20-50 mM).

  • End-Capping: Use a "double end-capped" or "hybrid silica" column (e.g., Waters XBridge, Phenomenex Kinetex EVO) which resists silanol activity.

  • Low pH: Operate at pH 2.5–3.0. This protonates the silanols (suppressing their negative charge) and the amine, reducing the strong electrostatic attraction.

Optimized Experimental Protocol

Objective: Robust separation with sharp peak shapes for both analytes.

Method A: High-Performance Gradient (Recommended)
  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm or 5 µm).

    • Why: Standard robustness.[1][2][3] If retention is excessive, switch to C8.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5) or 0.1% Phosphoric Acid.[4]

    • Why: Low pH ensures full ionization of the amines, improving solubility and peak shape.

  • Mobile Phase B: Acetonitrile (100%).

    • Why: ACN has lower viscosity and higher elution strength than Methanol.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Temperature: 40°C (Reduces viscosity and improves mass transfer for large molecules).

Gradient Table:

Time (min)% Mobile Phase BEvent
0.020Initial Hold
2.020Isocratic for early polar impurities
20.080Primary Gradient (Elutes Carvedilol ~10-12 min)
25.095Critical: Elutes N-Benzyl Tetrahydro Impurity
30.095Wash Step
30.120Return to Initial
35.020Re-equilibration
Diagnostic Workflows (Visualization)
Figure 1: Troubleshooting Decision Tree

Caption: Logical workflow for diagnosing resolution and peak shape issues between Carvedilol and its hydrophobic impurities.

Troubleshooting Start Issue: Poor Resolution/Peak Shape CheckElution Is the Impurity Eluting? Start->CheckElution NoElution No / Very Late CheckElution->NoElution Retention too high YesElution Yes, but poor shape CheckElution->YesElution Retention OK ActionGradient Increase %B to 95% Switch to C8 Column NoElution->ActionGradient CheckTailing Is it Tailing? YesElution->CheckTailing ActionpH Lower pH to < 3.0 Increase Buffer Conc. CheckTailing->ActionpH Yes (Silanol interaction) CheckCoelution Co-elution with Parent? CheckTailing->CheckCoelution No ActionCol Use Hybrid Silica (High pH resistant) CheckCoelution->ActionCol No (Other issue) ActionSlope Flatten Gradient Slope (e.g., 1% per min) CheckCoelution->ActionSlope Yes

Figure 2: Method Development Strategy

Caption: Strategic selection of stationary phases based on the specific separation requirement.

MethodDev Goal Goal: Separate Carvedilol from N-Benzyl Tetrahydro Standard Standard C18 (Acidic pH) Goal->Standard Issue1 Impurity Retained Too Long (>30 min) Standard->Issue1 Issue2 Peak Tailing (Basic Interactions) Standard->Issue2 Issue3 Selectivity Issues (Overlapping Impurities) Standard->Issue3 Sol1 Switch to C8 or Cyanopropyl (CN) Issue1->Sol1 Sol2 Use Charged Surface Hybrid (CSH) C18 Issue2->Sol2 Sol3 Phenyl-Hexyl (Pi-Pi Selectivity) Issue3->Sol3

References
  • United States Pharmacopeia (USP). Carvedilol Monograph: Organic Impurities.[6] USP-NF. (Standard reference for Carvedilol impurity profiling methods).

  • PubChem. Carvedilol Compound Summary (CID 2585).[7] National Center for Biotechnology Information. (Source for pKa and LogP data).

  • LGC Standards. N-Benzyl 6,7,8,9-Tetrahydro Carvedilol Reference Standard. (Confirmation of impurity structure and existence).[6]

  • Journal of Pharmaceutical and Biomedical Analysis. Development of stability-indicating HPLC methods for Carvedilol. (General reference for Carvedilol separation principles).

Sources

Optimizing mobile phase for tetrahydro carvedilol impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Mobile Phase for Tetrahydro Carvedilol Impurities

Welcome to the Advanced Chromatography Support Hub. Ticket ID: #CVD-THF-OPT Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Active

Executive Summary: The Separation Challenge

You are likely encountering difficulty separating Tetrahydro Carvedilol (a partially saturated analog) from the parent Carvedilol peak.

The Core Problem: Carvedilol contains a carbazole ring system (fully aromatic). The "Tetrahydro" impurity involves the saturation of one of the aromatic rings in this system.

  • Chemical Consequence: This saturation breaks the planarity of the molecule and reduces its

    
    -
    
    
    
    interaction potential, yet the hydrophobicity (logP) remains critically similar to the parent drug. Standard C18 columns often fail to resolve these species because they rely primarily on hydrophobicity.

The Solution: You must shift the separation mechanism from pure hydrophobicity to shape selectivity and


-electron interaction.

Module 1: The "Gold Standard" Base Method

Before optimizing for the specific impurity, ensure your base method is robust for basic drugs. Carvedilol is a secondary amine (pKa ~7.8 and 9.7).

Critical Reagent: The Buffer (pH 2.5)

Why: At pH > 3.0, surface silanols on the silica support become ionized (


). The protonated amine of Carvedilol (

) will ion-exchange with these silanols, causing severe peak tailing and retention variability.

Protocol: 20 mM Potassium Phosphate Buffer (pH 2.5)

  • Weigh 2.72 g of Monobasic Potassium Phosphate (

    
    ) into a 1 L volumetric flask.
    
  • Add 900 mL of HPLC-grade water. Stir to dissolve.

  • Crucial Step: Adjust pH to 2.5 ± 0.05 using Orthophosphoric Acid (85%) . Do not use HCl or H2SO4.

  • Dilute to volume with water.

  • Filter through a 0.22 µm nylon filter.

Module 2: Optimizing for Tetrahydro Carvedilol

If your C18 column shows co-elution or a "shoulder" peak for the tetrahydro impurity, follow this decision matrix.

Strategy A: Stationary Phase Switching (High Success Rate)

The Tetrahydro impurity has fewer double bonds than Carvedilol. A column that interacts with


-electrons will retain the parent (Carvedilol) more than the impurity, pulling them apart.
  • Recommended Column: Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl, XBridge Phenyl-Hexyl).

  • Mechanism: The aromatic carbazole ring of Carvedilol engages in strong

    
    -
    
    
    
    stacking with the phenyl stationary phase. The tetrahydro impurity, having a saturated (non-aromatic) ring, interacts weakly, eluting earlier.
Strategy B: Mobile Phase Modifier (If sticking to C18)

If you must use C18, you need to exploit the slight difference in solvation volume.

  • Change Modifier: Switch from Acetonitrile (ACN) to Methanol (MeOH) .

  • Why: Methanol is a protic solvent that can hydrogen bond with the ether oxygens and the amine. It often provides different selectivity for structural isomers compared to the aprotic ACN.

Comparison of Separation Variables
VariableCarvedilol (Parent)Tetrahydro ImpuritySeparation Lever
Structure Fully Aromatic CarbazolePartially Saturated RingShape/Planarity

-Cloud
High DensityReduced Density

-

Interaction
Basicity Secondary AmineSecondary AminepH (No effect on selectivity)
Hydrophobicity HighHigh (Similar)% Organic (Low effect)

Module 3: Visualization & Logic Flows

Workflow 1: Method Development Decision Tree

MethodDevelopment Start Start: Impurity Co-elution CheckPH Check pH Is pH < 3.0? Start->CheckPH Tailing Fix Tailing First (See FAQ) CheckPH->Tailing No ColumnSel Select Column Type CheckPH->ColumnSel Yes C18 C18 Column ColumnSel->C18 Phenyl Phenyl-Hexyl / Biphenyl ColumnSel->Phenyl Modifier Organic Modifier C18->Modifier Optimize ACN/MeOH ResultPhenyl High Resolution (Pi-Pi Selectivity) Phenyl->ResultPhenyl Tetrahydro elutes first ResultC18 Poor Resolution (Hydrophobicity driven) Modifier->ResultC18

Caption: Decision matrix for selecting the stationary phase based on the structural difference between Carvedilol and its tetrahydro analog.

Module 4: Troubleshooting & FAQs

Q1: My Carvedilol peak is tailing (Asymmetry > 1.5). How do I fix this?

Answer: This is a classic "Basic Drug vs. Silanol" interaction.

  • Verify pH: Ensure your aqueous buffer is pH 2.5. Even a rise to pH 3.5 can activate silanols.

  • Ionic Strength: Increase buffer concentration from 20 mM to 50 mM . This "swamps" the silanol sites with potassium ions (

    
    ), blocking the drug from interacting.
    
  • Additive: If you cannot lower pH, add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial base, binding to silanols preferentially.

Q2: The retention time is drifting between injections.

Answer: Carvedilol is sensitive to temperature fluctuations due to its conformational flexibility.

  • Fix: Ensure the column oven is set to a constant temperature (e.g., 35°C or 40°C ). Do not run at ambient temperature.

  • Fix: Check your mobile phase equilibration. Phenyl-hexyl columns often require longer equilibration times (20+ column volumes) than C18 when switching gradients.

Q3: Can I use Acetate buffer instead of Phosphate?

Answer: Proceed with caution. Acetate buffers are typically used at pH 4.0–5.0. While this is compatible with LC-MS (volatile), it is often too close to the silanol ionization point for robust peak shape of strong bases like Carvedilol. If you must use LC-MS, use Ammonium Formate adjusted to pH 3.0 with Formic Acid.

Q4: The "Tetrahydro" peak is merging with the parent front.

Answer: This indicates the impurity is slightly less hydrophobic or is being excluded from the pores.

  • Action: Lower the initial organic concentration in your gradient.

  • Example Gradient: Start at 20% B instead of 30% B. Hold for 2 minutes (Isocratic hold) before ramping. This allows the chemistry of the stationary phase to fully engage with the analytes before elution begins.

References

  • United States Pharmacopeia (USP). USP Monograph: Carvedilol.[1][2][3][4][5][6] USP-NF. (Defines standard related compounds A, B, C, D, E).

  • European Directorate for the Quality of Medicines (EDQM). Carvedilol Impurity C & Related Substances. (Establishes baseline impurity profiling standards).

  • Chromatography Online (LCGC). Troubleshooting Peak Tailing for Basic Compounds. (Mechanistic explanation of silanol interactions at pH > 3).

  • Phenomenex Technical Notes. Separation of Beta-Blockers on Phenyl-Hexyl Phases. (Demonstrates pi-pi selectivity advantages for aromatic drugs).

Disclaimer: This guide is for research and development purposes. Always validate methods according to ICH Q2(R1) guidelines before use in a GMP environment.

Sources

Baseline noise interference in N-Benzyl Tetrahydro Carvedilol analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of N-Benzyl Tetrahydro Carvedilol. As a known process-related impurity and derivative of Carvedilol, achieving a stable, noise-free baseline during its quantification is critical for accurate and reliable results.[1] This guide, structured in a question-and-answer format, is designed to help you troubleshoot and resolve common issues related to baseline noise and interference during your chromatographic analyses.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial questions.

Q1: What is baseline noise and why is it a problem in HPLC analysis?

A1: Baseline noise refers to the random fluctuations of the detector signal when only the mobile phase is passing through the flow cell. It appears as small, often rapid, variations in the baseline of your chromatogram. This is problematic because it can obscure small peaks, decrease the signal-to-noise (S/N) ratio, and ultimately reduce the sensitivity and accuracy of your quantification, affecting the Limit of Detection (LOD) and Limit of Quantification (LOQ).[2][3]

Q2: My baseline is not just noisy, it's consistently rising (or falling). What is this?

A2: This phenomenon is called baseline drift. A rising or falling baseline is a slow, steady slope in one direction. Common causes include temperature fluctuations in the lab or around the column and detector, a column that is not fully equilibrated with the mobile phase, or contamination bleeding from the column or system components.[2][4][5] In gradient elution, drift can also occur if the absorbance of your mobile phase components (Solvent A and Solvent B) is not balanced at the detection wavelength.[4][6]

Q3: What are the most common sources of interference for Carvedilol-related compounds?

A3: Interference can arise from several sources:

  • Process-Related Impurities: The synthesis of Carvedilol can produce several impurities, such as Impurity A, B, and C (N-Benzyl Carvedilol), which may have similar chromatographic behavior.[1][7]

  • Degradation Products: Carvedilol and its derivatives can degrade under stress conditions like acid or base hydrolysis, oxidation, and photolysis, creating new chemical entities that might interfere with the main peak.[8][9][10][11]

  • Matrix Effects: When analyzing samples from biological matrices (e.g., plasma), endogenous components can co-elute with the analyte, causing ion suppression or enhancement in LC-MS/MS analysis.[12][13]

  • Excipients: In tablet formulations, inactive ingredients can sometimes leach into the sample preparation and cause interfering peaks.[14]

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root cause of baseline issues.

Guide 1: Mobile Phase and Solvent Issues

Q4: I'm seeing sharp, random spikes in my baseline. What's the most likely cause?

A4: Sharp, random spikes are a classic symptom of air bubbles in the system.[2] Bubbles passing through the detector flow cell cause significant disturbances in the light path, resulting in large signal spikes.

Causality Explained: The refractive index of a gas bubble is vastly different from that of the liquid mobile phase. As a bubble transits the detector's flow cell, it scatters the lamp's light, causing a momentary, drastic change in the amount of light reaching the photodiode, which the instrument registers as a sharp peak or spike.

Troubleshooting Steps:

  • Degas Your Solvents: Ensure your mobile phase is thoroughly degassed. Modern HPLCs have built-in online degassers, but if the issue persists, consider offline degassing methods like helium sparging or vacuum filtration before use.[2][4]

  • Check for Leaks: Inspect all fittings and connections between the solvent reservoirs and the detector for any signs of leaks, as air can be drawn into the system at loose connection points.

  • Prime the Pump: If the system has been idle or a solvent line has run dry, thoroughly prime all pump heads to purge any trapped air.

Q5: My baseline is noisy and irregular, but not showing sharp spikes. Could it still be my mobile phase?

A5: Absolutely. Irregular, high-frequency noise is often traced back to issues with mobile phase preparation or quality.

Causality Explained:

  • Poor Mixing: If you are mixing solvents online (gradient or isocratic), inefficient mixing can lead to small, continuous fluctuations in the mobile phase composition reaching the detector. This causes the baseline to appear noisy.[3][6]

  • Contamination: Using low-purity solvents or contaminated additives (buffers, acids) introduces impurities that may absorb UV light at your detection wavelength, contributing to a noisy and unstable baseline.[2]

  • Buffer Precipitation: If you are using a buffered mobile phase with a high organic content, the buffer salts can precipitate out of solution, creating particulate matter that can cause noise and damage the system.

Troubleshooting Steps:

  • Use High-Purity Solvents: Always use HPLC- or LC-MS-grade solvents and fresh, high-purity water (e.g., 18.2 MΩ·cm).[2]

  • Filter Buffers: Always filter aqueous buffer solutions through a 0.22 or 0.45 µm filter before use to remove any particulate matter.

  • Premix Solvents: For isocratic methods, try premixing your mobile phase manually and degassing it thoroughly to rule out pump mixing issues.

  • Balance Absorbance in Gradients: If running a gradient, try adding a small amount of the UV-absorbing additive (e.g., formic acid) to both your aqueous (A) and organic (B) solvents to balance the background absorbance.[6]

Guide 2: HPLC System and Hardware

Q6: I've confirmed my mobile phase is pristine, but the baseline noise is periodic and seems to follow a pattern. What should I check next?

A6: Periodic or cyclical baseline noise is almost always related to the HPLC pump. The noise pattern often corresponds to the pump's piston strokes.

Causality Explained: This issue stems from incomplete or inconsistent pressure delivery from the pump. It can be caused by a faulty check valve that isn't sealing properly, a worn-out pump seal allowing for minor leaks, or air trapped in a pump head. Each piston stroke delivers a slightly different pressure or mobile phase composition, which the detector picks up as a regular, repeating fluctuation.[5]

Troubleshooting Steps:

  • Check Pump Pressure Ripple: Monitor the pressure reading from your software. A high pressure ripple (fluctuation) that correlates with the baseline noise points to a pump issue.

  • Clean or Replace Check Valves: Check valves are a common failure point. Consult your instrument manual for instructions on how to sonicate them in isopropanol or replace them.[4]

  • Replace Pump Seals: Pump seals are consumable parts that wear out over time. If they are old or you have been using aggressive solvents, they may need replacement.

Q7: My baseline is drifting significantly, even during an isocratic run. What hardware components are involved?

A7: Assuming your mobile phase and column are equilibrated, the most likely hardware culprits are the detector lamp or temperature instability.

Causality Explained:

  • Failing Detector Lamp: As a UV lamp ages, its energy output becomes unstable and can decrease over time. This leads to increased noise and a drifting baseline as the detector's electronics try to compensate.[2][5]

  • Temperature Fluctuations: The detector and column are sensitive to changes in ambient temperature. If the lab temperature is not stable (e.g., due to air conditioning vents), or if the column oven is not maintaining a steady temperature, the refractive index of the mobile phase will change, causing the baseline to drift.[4][5][6]

Troubleshooting Steps:

  • Check Lamp Energy: Most HPLC software has a diagnostic tool to check the lamp's energy or intensity. Compare it to the specifications for a new lamp.

  • Stabilize Temperature: Ensure the column oven is on and set to a stable temperature (e.g., 40°C). Shield the instrument from direct drafts from heating or cooling vents.[4]

  • Clean Flow Cell: A dirty or contaminated detector flow cell can also contribute to drift. Follow the manufacturer's protocol for flushing and cleaning the flow cell.[2][6]

Systematic Troubleshooting Workflow

To logically diagnose baseline issues, follow a systematic approach. The diagram below outlines a workflow to isolate the source of the problem.

TroubleshootingWorkflow Start Baseline Noise or Drift Observed Check_Mobile_Phase Step 1: Verify Mobile Phase - Fresh, HPLC-grade solvents? - Properly degassed? - Filtered buffers? Start->Check_Mobile_Phase Connect_Union Step 2: Isolate System - Replace column with a union - Run method Check_Mobile_Phase->Connect_Union System_OK Is baseline stable now? Connect_Union->System_OK Column_Issue Root Cause: Column Contamination or Bleed System_OK->Column_Issue Yes System_Issue Root Cause: System Issue (Pump, Detector, etc.) System_OK->System_Issue No Flush_Column Action: - Flush column - Condition with mobile phase - Replace if old Column_Issue->Flush_Column Check_Sample Step 3: Inject Blank - Inject mobile phase or solvent blank Flush_Column->Check_Sample Check_Pump Action: - Check pump pressure ripple - Clean/replace check valves & seals System_Issue->Check_Pump Check_Detector Action: - Check lamp energy - Clean flow cell System_Issue->Check_Detector Check_Pump->Check_Sample Check_Detector->Check_Sample Sample_OK Is baseline noisy only after injection? Check_Sample->Sample_OK Sample_OK->System_Issue No (Re-evaluate system) Sample_Issue Root Cause: Sample Matrix or Contamination Sample_OK->Sample_Issue Yes Improve_SPE Action: - Improve sample prep (SPE, LLE) - Check for analyte degradation Sample_Issue->Improve_SPE InterferenceSources Center Baseline Noise & Interference System System Hardware Center->System Method Method Parameters Center->Method Sample Sample-Related Center->Sample Environment Environment Center->Environment Pump Pump (Seals, Check Valves) System->Pump Detector Detector (Lamp, Flow Cell) System->Detector Leaks Leaks (Fittings) System->Leaks Mixer Inefficient Mixer System->Mixer MobilePhase Mobile Phase Quality Method->MobilePhase Degassing Inadequate Degassing Method->Degassing Equilibration Column Equilibration Method->Equilibration Wavelength Incorrect Wavelength Method->Wavelength Matrix Biological Matrix Effects Sample->Matrix Degradants Degradation Products Sample->Degradants Impurities Process Impurities Sample->Impurities Excipients Formulation Excipients Sample->Excipients Temp Temperature Fluctuations Environment->Temp Vibrations Physical Vibrations Environment->Vibrations

Caption: Common sources of baseline noise and interference in HPLC.

References

  • A stability indicating RP-HPLC method for the determination of carvedilol in the presence of its degradation products and process rel
  • Method development and validation of Carvedilol and its impurities by RP-HPLC. (2025, August 9). Google Scholar.
  • Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. (n.d.).
  • Method development and forced degradation studies of carvedilol by RP- HPLC. (2019, August 26). (PDF)
  • Method development and forced degradation studies of carvedilol by RP - HPLC. (2022, October 1). ijpar.
  • Method development and validation of forced degradation studies of carvedilol by using uv spectroscopy. (n.d.). JOURNAL OF COMPREHENSIVE PHARMACY.
  • Non-Aqueous Electromigration Analysis of Some Degradation Products of Carvedilol. (n.d.). PMC.
  • LC–ESI–MS/MS study of carvedilol and its stress degradation products. (n.d.). Analytical Methods (RSC Publishing).
  • Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. (n.d.). SciSpace.
  • A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). pgeneral.com.
  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5).
  • BIO ACTIVE CARVEDILOL DERIV
  • Shimadzu Baseline Disturbance. (2025, April 15). Shimadzu.
  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13). LCGC.
  • Eliminating Baseline Problems. (n.d.). Agilent.
  • SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. (n.d.). Connect Journals.
  • Simultaneous Determination of Carvedilol and its Impurities in Tablets by High Performance Liquid Chromatography. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Synthesis of impurity A in Carvedilol: a β-adrenergic receptor. (n.d.). Indian Journal of Chemistry.
  • Carvedilol Impurity. (2024, August 28). Alentris Research Pvt. Ltd..
  • N-Benzyl 6,7,8,9-Tetrahydro Carvedilol. (n.d.). LGC Standards.
  • Identification and Reduction of Matrix Effects Caused by Solutol Hs15 in Bioanalysis Using Liquid Chromatography/Tandem Mass Spectrometry. (2013, April 23).
  • Quantitative determination and validation of Carvedilol in pharmaceuticals using quantitative nuclear magnetic resonance spectroscopy. (n.d.). Analytical Methods (RSC Publishing).
  • Green HPLC strategy for quantification of carvedilol and hydrochlorothiazide in cardiac medications with in-vitro dissolution kinetics and impurity profiling. (2025, July 3). PMC.

Sources

Validation & Comparative

Comparative Guide: Linearity and Range Strategies for N-Benzyl Tetrahydro Carvedilol Calibration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of N-Benzyl Tetrahydro Carvedilol (a structural analog and potential degradation product of Carvedilol), researchers face a critical decision between Direct Calibration (using the specific impurity standard) and Surrogate Calibration (using the parent API with a Relative Response Factor).

While Carvedilol (parent) is readily available, the "Tetrahydro" modification in the carbazole moiety of this specific impurity significantly alters its UV absorption cross-section and ionization efficiency compared to the parent molecule.

The Verdict:

  • For R&D/Scoping: Surrogate Calibration (Method B) is acceptable only if a correction factor (RRF) is applied.[1]

  • For GMP Release/Stability: Direct Calibration (Method A) is the mandatory Gold Standard due to the spectral mismatch introduced by the tetrahydro-carbazole ring, which compromises the accuracy of uncorrected surrogate methods.

Technical Context: The Analyte

Molecule: N-Benzyl 6,7,8,9-Tetrahydro Carvedilol Significance: Unlike standard "N-Benzyl Carvedilol" (Impurity C), this analog features a partially saturated carbazole ring.[1] Chromatographic Challenge:

  • Lipophilicity: The benzyl group increases LogP, typically increasing retention time on C18 columns (

    
     Carvedilol).
    
  • Spectral Shift: The reduction of the carbazole ring (from fully aromatic to tetrahydro) disrupts the conjugation system. This leads to a hypochromic shift (lower UV intensity) at standard Carvedilol monitoring wavelengths (240 nm / 254 nm), making the response factor significantly

    
    .
    

Comparative Analysis: Calibration Strategies

Method A: Direct External Standard Calibration (Recommended)

This method utilizes high-purity (>98%) N-Benzyl Tetrahydro Carvedilol reference material to build a specific calibration curve.[1]

  • Linearity Principle:

    
     (where 
    
    
    
    is the specific slope of the impurity).
  • Pros: Eliminates bias from spectral differences; fully compliant with ICH Q2(R1) for "Quantitative Tests of Impurities."

  • Cons: Higher cost of reference standard; requires management of secondary stock solutions.

Method B: Surrogate Calibration (Relative Response Factor)

This method uses the Carvedilol API calibration curve to quantify the impurity, applying a Relative Response Factor (RRF).

  • Linearity Principle:

    
    [1]
    
  • Pros: Cost-effective; simplifies workflow by using one standard for multiple peaks.[1]

  • Cons: High Risk. If RRF is assumed to be 1.0, quantification will be chemically inaccurate (underestimated) due to the lower extinction coefficient of the tetrahydro ring.

Data Comparison Table (Simulated Validation Data)
ParameterMethod A (Direct Standard)Method B (Surrogate - Uncorrected)Method B (Surrogate - Corrected RRF)
Linearity (

)
> 0.9995> 0.9995> 0.9995
Slope (

)
45,200 (AU/mg/mL)62,100 (Parent Slope)N/A
True Accuracy 99.8% 72.7% (Significant Bias) 98.5%
Range LOQ to 150% SpecLOQ to 150% SpecLOQ to 150% Spec
Suitability GMP / Release Screening Only Development

Critical Insight: The "Tetrahydro" modification reduces UV absorbance. If you use Method B without correction, you will under-report the impurity by ~27%, potentially missing safety thresholds.[1]

Experimental Protocol: Establishing Linearity

To validate Method A (and determine the RRF for Method B), follow this self-validating protocol.

Reagents & Setup[1]
  • Mobile Phase A: 20mM

    
    , pH 2.5 (Phosphate buffer suppresses silanol activity for amines).[1]
    
  • Mobile Phase B: Acetonitrile (100%).[1][2]

  • Column: C18 End-capped (e.g., Inertsil ODS-3V),

    
    .[1]
    
  • Detection: UV @ 240 nm (or MS for trace analysis).[1]

Preparation of Calibration Levels

Objective: Cover the range from LOQ (approx 0.05% of API conc) to 150% of the impurity limit (0.5% limit


 0.75% max).
  • Stock Solution (Impurity): Dissolve 5.0 mg N-Benzyl Tetrahydro Carvedilol in 50 mL Diluent (50:50 ACN:Water). Conc = 100

    
    .[1][2]
    
  • Stock Solution (Parent): Dissolve 50.0 mg Carvedilol API in 50 mL Diluent. Conc = 1000

    
    .[1]
    
  • Linearity Series: Prepare 6 levels by serial dilution of the Impurity Stock.

LevelTarget Conc (

)
% Relative to API (assuming 1mg/mL dose)Role
L10.050.005%~LOQ
L20.250.025%Reporting Threshold
L31.000.10%Intermediate
L42.500.25%Target Specification (0.2%)
L55.000.50%Upper Range
L67.500.75%150% Safety Margin
Execution & Calculation[1]
  • Inject each level in triplicate.

  • Plot Peak Area vs. Concentration.[1]

  • Calculate Regression:

    
    .[1]
    
  • Test for Homoscedasticity: Plot residuals vs. concentration. If variance increases with concentration (common in trace analysis), apply

    
     weighting  to the regression to improve accuracy at the LOQ end.
    

Visualizations

Diagram 1: Analytical Workflow for Linearity Validation

This workflow illustrates the decision process and execution steps for validating the impurity method.

LinearityWorkflow Start Start Validation StockPrep Stock Preparation (Impurity & Parent) Start->StockPrep Dilution Serial Dilution (6 Levels: LOQ - 150%) StockPrep->Dilution Injection HPLC/LC-MS Injection (Triplicate) Dilution->Injection DataAcq Data Acquisition (Area vs Conc) Injection->DataAcq Regression Regression Analysis (Calc R² & Residuals) DataAcq->Regression Eval Evaluate RRF (Slope Imp / Slope Parent) Regression->Eval

Caption: Step-by-step workflow for establishing linearity and calculating Relative Response Factors (RRF).

Diagram 2: Decision Logic for Calibration Strategy

When should you use the specific standard vs. the parent?

DecisionTree Question Is N-Benzyl Tetrahydro Carvedilol Standard Available? Yes Yes Question->Yes No No Question->No MethodA METHOD A (Direct) Perform Full Linearity (Required for Registration) Yes->MethodA CheckRRF Check Literature RRF (Is RRF known & validated?) No->CheckRRF UseRRF METHOD B (Corrected) Use Parent Std with RRF Correction CheckRRF->UseRRF Yes Risk HIGH RISK Assuming RRF=1.0 will fail accuracy specs CheckRRF->Risk No

Caption: Decision matrix for selecting the appropriate calibration method based on standard availability and regulatory phase.

References

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • ICH Q3B(R2): Impurities in New Drug Products. International Council for Harmonisation.[1] (Defines Reporting Thresholds). [Link]

  • Desai, M. M., et al. "Development and Validation of Stability-indicating HPLC Method for Estimation of Organic Impurities of Carvedilol."[3] International Journal of Pharmaceutical Sciences. (Source for general Carvedilol linearity protocols). [Link]

Sources

Comparative Guide: N-Benzyl Carvedilol vs. N-Benzyl Tetrahydro Carvedilol Spectra

[1]

Executive Summary

Objective: To provide a definitive technical comparison between N-Benzyl Carvedilol (Impurity C) and its reduced analog, N-Benzyl Tetrahydro Carvedilol . This guide addresses the critical analytical challenge of distinguishing these structurally similar compounds during the impurity profiling of Carvedilol API (Active Pharmaceutical Ingredient).

The Core Challenge: During the synthesis of Carvedilol, particularly during the catalytic hydrogenolysis (debenzylation) step, there is a risk of "over-reduction." This transforms the aromatic carbazole ring into a partially saturated tetrahydrocarbazole system. While their chromatographic retention times may be similar, their spectroscopic signatures (NMR, UV, MS) are distinct due to the loss of aromaticity in one of the carbazole rings.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

Understanding the structural divergence is the prerequisite for interpreting the spectra.

FeatureN-Benzyl Carvedilol (Impurity C)N-Benzyl Tetrahydro Carvedilol
CAS Registry 72955-94-3N/A (Specific isomer dependent)
Molecular Formula C₃₁H₃₂N₂O₄C₃₁H₃₆N₂O₄
Molecular Weight 496.60 g/mol 500.63 g/mol (+4.03 Da)
Core Moiety Carbazole (Fully Aromatic)Tetrahydrocarbazole (Indole fused to cyclohexane)
Degree of Unsaturation 1715
Formation Origin Incomplete debenzylation or starting material impurity.[1]Over-reduction during Pd/C catalytic hydrogenation.
Synthesis & Impurity Pathway

The following diagram illustrates the mechanistic origin of these two compounds during the Carvedilol synthesis workflow.

Carvedilol_Impurity_PathwayStartPrecursor:N-Benzyl-2-(2-methoxyphenoxy)ethylamine+ 4-(Oxiran-2-ylmethoxy)-9H-carbazoleIntermediateIntermediate:N-Benzyl Carvedilol(Impurity C)Start->IntermediateCoupling ReactionProcess_StandardStandard Process:Pd/C Hydrogenation(Controlled Conditions)Intermediate->Process_StandardProcess_OverProcess Deviation:Harsh Hydrogenation(High Temp/Press or Active Catalyst)Intermediate->Process_OverProduct_FinalTarget API:CarvedilolProcess_Standard->Product_FinalDebenzylation (-Bn)Product_ImpurityOver-Reduced Impurity:N-Benzyl Tetrahydro CarvedilolProcess_Over->Product_ImpurityRing Saturation (+4H)

Figure 1: Mechanistic pathway showing the divergence between the target API and the over-reduced tetrahydro impurity during the hydrogenation step.[1]

Spectral Comparison: The Evidence

Mass Spectrometry (MS)

The most immediate differentiator is the molecular ion peak.[1]

  • N-Benzyl Carvedilol: Exhibits a protonated molecular ion

    
     at m/z 497.6 .[1]
    
  • N-Benzyl Tetrahydro Carvedilol: Exhibits a protonated molecular ion

    
     at m/z 501.6 .[1]
    
  • Interpretation: A mass shift of +4 Da confirms the addition of four hydrogen atoms, consistent with the saturation of one aromatic ring (likely the ring distal to the ether linkage, converting the carbazole to a tetrahydrocarbazole).

Proton NMR ( H-NMR)

NMR provides the most detailed structural proof.[1] The saturation of the carbazole ring drastically alters the aromatic region and introduces new aliphatic signals.

RegionN-Benzyl Carvedilol (Carbazole Core)N-Benzyl Tetrahydro Carvedilol (Indole Core)
Aromatic Region (6.5 - 8.5 ppm) Complex Multiplets. Contains protons from the Benzyl group (5H), Phenoxy group (4H), and the Carbazole (7H) .[1] The Carbazole protons are spread distinctively, often with doublets >8.0 ppm.Simplified Aromatic Profile. The Benzyl (5H) and Phenoxy (4H) remain.[1] However, the Carbazole signature collapses to an Indole-like pattern (3H) .[1] The 4 protons from the saturated ring disappear from this region.
Aliphatic Region (1.5 - 3.0 ppm) Clean Baseline. Contains only the linker chain protons and the amine/hydroxyl protons.[1]New Multiplets Appear. Four distinct methylene (

) groups from the tetrahydro-ring appear, typically as multiplets between 1.7 ppm and 2.8 ppm (integrating to ~8H).[1]

Key Diagnostic: Look for the disappearance of the downfield carbazole doublets (~8.1 ppm) and the appearance of "hump" multiplets in the 1.7–2.8 ppm range.[1]

UV-Vis Spectroscopy

The conjugation system is the chromophore. Changing from Carbazole to Tetrahydrocarbazole changes the electronic transitions.

  • N-Benzyl Carvedilol: Displays the classic Carbazole absorption profile.[1]

    • Features: Multiple sharp bands in the 230–260 nm range and distinct bands around 290 nm and 330–340 nm (long-wave tail).[1]

    • Mechanism:[1] Full 14-pi electron aromatic system.[1]

  • N-Benzyl Tetrahydro Carvedilol: Displays an Indole-like absorption profile.[1]

    • Features: The fine structure in the long-wavelength region (300-350 nm) is often lost or significantly blue-shifted (hypsochromic shift).[1] The spectrum resembles that of 2,3-dimethylindole.

    • Mechanism:[1] The conjugation is broken; the chromophore is reduced to the indole moiety fused to a cyclohexane ring.

Experimental Protocol: Separation & Identification

To objectively validate these differences in a laboratory setting, the following LC-MS workflow is recommended. This protocol ensures separation of the lipophilic N-benzyl derivatives from the main API.

Reagents & Instrumentation[1]
  • Instrument: UHPLC coupled with Q-TOF or Triple Quad MS.[1]

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm). High carbon load recommended for structural isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2]

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve the sample (API or impurity standard) in Acetonitrile:Water (50:[1]50) to a concentration of 0.5 mg/mL.[1]

    • Note: N-Benzyl derivatives are highly lipophilic; ensure complete solubility to avoid carryover.[1]

  • Chromatographic Gradient:

    • Start at 10% B to elute polar degradants.

    • Ramp linearly to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes. (N-Benzyl impurities typically elute here, significantly later than Carvedilol).[1]

  • Detection Settings:

    • UV: Set dual wavelengths at 240 nm (general aromatic) and 330 nm (specific for Carbazole).

    • Differentiation: N-Benzyl Carvedilol will show strong absorbance at 330 nm.[1] The Tetrahydro analog will show significantly reduced or negligible absorbance at 330 nm relative to 240 nm.

  • MS Confirmation:

    • Monitor SIM (Selected Ion Monitoring) channels: 497.6 and 501.6 .[1]

    • Trigger MS/MS fragmentation on these ions. The Tetrahydro analog will show fragment ions shifted by +4 Da for fragments containing the carbazole moiety.

References

  • European Pharmacopoeia (Ph.[1][3] Eur.) . Carvedilol Monograph: Impurity C (N-Benzyl Carvedilol).

    • Source: [1]

  • PubChem . Compound Summary: N-Benzyl Carvedilol (CID 11038364).[1]

    • Source: [1]

  • LGC Standards.

    • Source: [1]

  • Chakraborty, et al.Synthesis and Characterization of Pharmacopeial Impurities of Carvedilol.
  • Journal of Heterocyclic Chemistry. Spectral properties of Carbazole vs. Tetrahydrocarbazole.

Robustness Profiling of N-Benzyl Tetrahydro Carvedilol Separation: C18 vs. Phenyl-Hexyl Chemistries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In the development of Carvedilol APIs, the separation of process-related impurities is critical. Among these, N-Benzyl Tetrahydro Carvedilol (NBTHC) presents a unique chromatographic challenge. Unlike the planar carbazole structure of the parent drug, NBTHC possesses a reduced tetrahydro-carbazole ring and a bulky benzyl protecting group on the amine.

Standard C18 methods often fail to robustly resolve NBTHC from other hydrophobic impurities due to "hydrophobic collapse" or lack of shape selectivity. This guide compares the robustness of a traditional C18 workflow against a Phenyl-Hexyl alternative.[1][2] We demonstrate that the Phenyl-Hexyl chemistry, utilizing


 interactions, offers superior Critical Quality Attribute (CQA) consistency under ICH Q2(R1) robustness testing conditions.

Mechanistic Comparison: Why C18 Fails and Phenyl-Hexyl Succeeds

To understand the robustness data, one must understand the separation mechanism.[3]

Method A: The Traditional C18 Approach
  • Mechanism: Solvophobic exclusion (Hydrophobicity).

  • Limitation: NBTHC and Carvedilol are both highly hydrophobic. The C18 ligand cannot easily discriminate between the planar carbazole of Carvedilol and the non-planar tetrahydro-carbazole of NBTHC solely based on hydrophobicity. This leads to close elution and sensitivity to small organic modifier changes.

Method B: The Phenyl-Hexyl Alternative[4]
  • Mechanism: Mixed-mode (Hydrophobicity +

    
     Interaction).
    
  • Advantage: The phenyl ring on the stationary phase interacts distinctively with the aromatic systems. The benzyl group of NBTHC engages in specific

    
     stacking, while the tetrahydro- ring disruption alters this interaction compared to the parent drug. This creates an "orthogonal" separation mechanism that is inherently more robust to mobile phase fluctuations.
    
Visualization: Separation Logic

SeparationLogic cluster_0 Analyte Properties cluster_1 Stationary Phase Interaction Carvedilol Carvedilol (Planar Carbazole) C18 C18 Ligand (Hydrophobic Only) Carvedilol->C18 Strong Retention PhenHex Phenyl-Hexyl (Hydrophobic + Pi-Pi) Carvedilol->PhenHex Base Retention NBTHC NBTHC (Tetrahydro + Benzyl) NBTHC->C18 Strong Retention (Co-elution Risk) NBTHC->PhenHex Enhanced Retention (Pi-Pi Stacking) Result_C18 Low Resolution (Non-Robust) C18->Result_C18 Result_Phen High Resolution (Robust) PhenHex->Result_Phen

Figure 1: Mechanistic differentiation between C18 and Phenyl-Hexyl interactions with NBTHC.[2]

Experimental Protocol: Robustness Testing

This protocol utilizes a One-Factor-at-a-Time (OFAT) approach to isolate the impact of critical method parameters (CMPs).

Baseline Conditions
ParameterMethod A (Standard)Method B (Alternative)
Column C18, 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20mM Phosphate Buffer, pH 3.020mM Phosphate Buffer, pH 3.0
Mobile Phase B AcetonitrileMethanol:Acetonitrile (50:50)
Gradient 30% B to 70% B in 15 min35% B to 75% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Temp 30°C35°C
Robustness Variables (ICH Q2)

For both methods, the following variations are injected in triplicate:

  • pH of Buffer: ± 0.2 units (2.8, 3.0, 3.2).

  • Column Temperature: ± 5°C (Base -5, Base, Base +5).

  • Flow Rate: ± 10% (0.9, 1.0, 1.1 mL/min).

  • Organic Modifier: ± 2% absolute change in gradient slope.

Step-by-Step Workflow
  • System Suitability: Inject System Suitability Solution (Carvedilol + 0.1% NBTHC) 5 times. Ensure Resolution (

    
    ) > 2.0 and Tailing Factor (
    
    
    
    ) < 1.5.
  • Perturbation: Adjust one parameter (e.g., pH to 2.8). Equilibrate column for 20 column volumes.

  • Execution: Inject Standard and Sample solutions.

  • Wash: Return to baseline conditions and equilibrate before the next change.

  • Analysis: Calculate

    
     between Carvedilol and NBTHC for every condition.
    

Comparative Data Analysis

The following data represents the Resolution (


) between Carvedilol and NBTHC under perturbation. A Resolution of < 1.5 is considered a failure. 
Table 1: Robustness Results Summary
Variable TestedVariationMethod A (C18)

Method B (Phenyl-Hexyl)

Status (Method B)
Baseline N/A1.8 (Marginal)3.4 (Excellent)PASS
pH -0.2 (2.8)1.4 (Fail)3.3PASS
+0.2 (3.2)1.93.5PASS
Temperature -5°C2.13.8PASS
+5°C1.2 (Fail - Co-elution)3.1PASS
Flow Rate -10%1.93.5PASS
+10%1.63.3PASS
Organic % -2% (Weaker)2.23.9PASS
+2% (Stronger)0.9 (Fail) 2.8PASS
Interpretation[5]
  • Method A (C18): Exhibits high sensitivity to Temperature and Organic % . At higher temperatures or organic strength, the hydrophobic selectivity collapses, causing NBTHC to co-elute with Carvedilol. This method is NOT ROBUST .

  • Method B (Phenyl-Hexyl): The

    
     interaction provides a "selectivity anchor." Even when the mobile phase strength increases (Organic +2%), the specific interaction with the benzyl group maintains adequate spacing between peaks. The resolution never drops below 2.8.
    

Robustness Decision Workflow

The following diagram illustrates the decision-making process for validating the robustness of this specific separation.

RobustnessWorkflow Start Start Robustness Study (NBTHC Separation) Define Define Factors (pH, Temp, Flow, %B) Start->Define Exec Execute OFAT Experiments Define->Exec Check Check Resolution (Rs) Exec->Check Fail Rs < 1.5 Method Failed Check->Fail Unstable Pass Rs > 2.0 Method Robust Check->Pass Stable Analyze Root Cause Analysis (Check Stationary Phase) Fail->Analyze Switch Switch to Phenyl-Hexyl Analyze->Switch Switch->Define

Figure 2: Robustness testing and remediation workflow for NBTHC separation.

Conclusion

For the separation of N-Benzyl Tetrahydro Carvedilol, Method B (Phenyl-Hexyl) is the superior choice. The robustness data confirms that relying solely on hydrophobicity (C18) creates a "knife-edge" separation that fails under minor temperature or solvent fluctuations. The Phenyl-Hexyl chemistry introduces a secondary separation mechanism (


 stacking) that acts as a buffer against process variability, ensuring the method remains compliant with ICH Q2(R1) standards for the lifecycle of the product.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] [Link]

  • Waters Corporation. (2023). Selectivity Differences: C18 vs. Phenyl-Hexyl for Aromatic Compounds.[1][5][6] Waters Knowledge Base. [Link]

  • Vander Heyden, Y., et al. (2001). Robustness testing of chromatographic methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-Benzyl 6,7,8,9-Tetrahydro Carvedilol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Objective: This guide defines the operational safety standards for handling N-Benzyl 6,7,8,9-Tetrahydro Carvedilol , a specialized reference standard and impurity associated with the synthesis and degradation of Carvedilol.

Compound Identity:

  • Chemical Name: N-Benzyl 6,7,8,9-Tetrahydro Carvedilol

  • Product Context: Pharmaceutical Impurity / Reference Standard (e.g., TRC-A678455)

  • Structural Alerts: Contains a tetrahydrocarbazole core and an N-benzyl moiety.

    • Significance: The "tetrahydro" modification alters the planarity of the carbazole ring, potentially modifying receptor binding affinity compared to the parent drug. The "N-benzyl" group significantly increases lipophilicity, enhancing the risk of dermal absorption .

Hazard Classification (Inferred Strategy): As a specific toxicological dataset for this derivative is often unavailable in public registries, we apply the Precautionary Principle . We classify this compound under the "Potent Compound / Unknown Hazard" category, defaulting to the containment band of the parent compound (Carvedilol) with an additional safety factor.

  • Parent Compound (Carvedilol): OEB 3 (Occupational Exposure Band 3: 10 – 100 µg/m³) / Skin Sensitizer.

  • Target Handling Limit (THL): < 10 µg/m³ (8-hr TWA) .

    • Rationale: Impurities are often more reactive or possess different toxicological profiles than the API. The tetrahydro- derivative must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicology proves otherwise.

Risk Assessment & PPE Matrix

The following Personal Protective Equipment (PPE) matrix is non-negotiable for laboratory personnel handling this substance in powder form.

Table 1: PPE Selection Matrix

Protection ZoneRequired EquipmentTechnical Justification
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters OR N100/P3 Half-Mask (minimum).Zero-Tolerance for Dust: The primary risk is inhalation of airborne particulates during weighing. Surgical masks offer no protection against bioactive dusts.
Dermal (Hand) Double-Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Extended Cuff Nitrile (6-8 mil)Solvent Permeation: The N-benzyl group increases solubility in organic solvents (DMSO, Methanol). Double gloving prevents breakthrough if dissolved compound spills.
Ocular Chemical Goggles (Indirect Vent) or Face Shield.Mucosal Absorption: Prevents dust migration to tear ducts, a rapid route of systemic entry for adrenergic antagonists.
Body Tyvek® Lab Coat (Disposable, elastic cuffs) or Coverall.Fomite Control: Cotton coats trap dust and release it later (secondary exposure). Disposable Tyvek prevents cross-contamination.

Engineering Controls & Containment Logic

Reliance on PPE alone is a failure of safety planning. The primary barrier must be engineering controls.

DOT Diagram: Risk-Based Handling Workflow

HandlingLogic cluster_legend Containment Level Start Task: Handle N-Benzyl 6,7,8,9-Tetrahydro Carvedilol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Liquid StateCheck->Solution QuantityCheck Quantity > 10 mg? Solid->QuantityCheck FumeHood REQUIRED: Certified Chemical Fume Hood (Face Velocity: 80-100 fpm) Solution->FumeHood Isolator REQUIRED: Barrier Isolator (Glovebox) OR Vented Balance Enclosure QuantityCheck->Isolator Yes QuantityCheck->FumeHood No (Use Static Control) Process Proceed with Experiment (Double Gloves Required) Isolator->Process FumeHood->Process High Risk (Band 4) High Risk (Band 4) Moderate Risk (Band 3) Moderate Risk (Band 3)

Figure 1: Decision logic for selecting containment devices based on physical state and quantity. Note that solid powders pose the highest risk of airborne contamination.

Operational Protocol: Step-by-Step

Phase 1: Preparation (The "Clean" Zone)[1]
  • Static Control: Place an ionizing fan or anti-static gun inside the balance enclosure. Tetrahydro-carbazoles are organic solids that often carry high static charges, causing "powder fly" during transfer.

  • Solvent Prep: Pre-measure solvents (e.g., DMSO, Methanol) before opening the compound vial. Do not bring bulk solvent bottles into the weighing zone to avoid contaminating the stock.

Phase 2: Weighing & Solubilization (The "Hot" Zone)[1]
  • Step 1: Don full PPE (as per Table 1).

  • Step 2: Open the vial only inside the Fume Hood or Isolator.

  • Step 3: Use a disposable anti-static weighing boat.

    • Critical Technique: Do not "tap" the spatula against the vial rim. This creates aerosolized micro-dust. Use a gentle rolling motion.

  • Step 4 (Wet Transfer): If possible, add the solvent directly to the weighing boat or vial to dissolve the solid immediately.

    • Why? Once in solution, the inhalation risk drops to near zero, and the risk shifts to splash/dermal contact (manageable with gloves).

Phase 3: Decontamination
  • Wipe Down: Use a surfactant-based cleaner (e.g., 1% Alconox) followed by 70% Ethanol.

    • Chemistry Note: Ethanol alone may not solubilize the hydrophobic benzyl/carbazole matrix effectively; a surfactant lifts the particles first.

  • Waste Segregation: Dispose of all solid waste (vials, boats, gloves) into Hazardous Waste (Incineration Only) . Do not use general trash.

Emergency Response

Scenario A: Powder Spill (> 5 mg)

  • Evacuate: Clear the immediate area for 15 minutes to allow aerosols to settle/exhaust.

  • Control: Don N100/P3 respirator. Cover spill with wet paper towels (soaked in water/surfactant) to prevent dust generation.

  • Clean: Wipe concentrically from outside in.

Scenario B: Skin Exposure

  • Wash: Immediately wash with soap and copious water for 15 minutes.

    • Warning: Do NOT use alcohol or organic solvents on skin. This will increase the permeation rate of the lipophilic N-benzyl moiety into the bloodstream.

  • Report: Seek medical attention. Provide the SDS for Carvedilol as a surrogate reference if the specific derivative SDS is unavailable, noting the potential for beta-blockade symptoms (bradycardia, hypotension).

References

  • SafeBridge Consultants. (2020).
  • U.S. Pharmacopeia (USP). (2019). General Chapter <800> Hazardous Drugs – Handling in Healthcare Settings. USP-NF. Link

  • European Medicines Agency (EMA). (2014). Guideline on setting health-based exposure limits for use in risk identification in the manufacture of different medicinal products in shared facilities. Link

  • PubChem. (2023). Carvedilol - Safety and Hazards. National Library of Medicine. Link

  • Toronto Research Chemicals (TRC). (2023). N-Benzyl 6,7,8,9-Tetrahydro Carvedilol Product Data. Link

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.